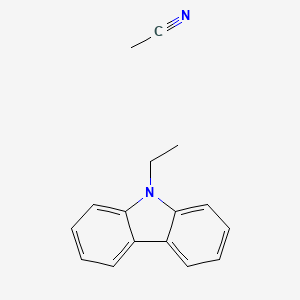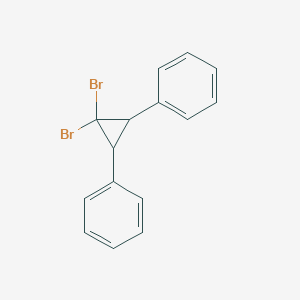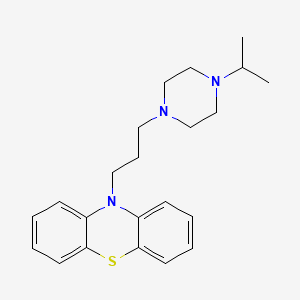
10-(3-(4-Isopropyl-1-piperazinyl)propyl)phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-(4-Isopropyl-1-piperazinyl)propyl)phenothiazine is a phenothiazine derivative known for its significant pharmacological properties. Phenothiazines are a class of compounds widely used in medicinal chemistry due to their diverse biological activities, including antipsychotic, antiemetic, and antihistaminic effects .
Métodos De Preparación
The synthesis of 10-(3-(4-Isopropyl-1-piperazinyl)propyl)phenothiazine typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with 3-chloropropyl isopropylpiperazine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
10-(3-(4-Isopropyl-1-piperazinyl)propyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazines .
Aplicaciones Científicas De Investigación
10-(3-(4-Isopropyl-1-piperazinyl)propyl)phenothiazine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 10-(3-(4-Isopropyl-1-piperazinyl)propyl)phenothiazine involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as a dopamine receptor antagonist, blocking the D2 dopamine receptors, which helps alleviate symptoms of psychosis and nausea . Additionally, it may interact with histaminergic, cholinergic, and adrenergic receptors, contributing to its broad pharmacological profile .
Comparación Con Compuestos Similares
10-(3-(4-Isopropyl-1-piperazinyl)propyl)phenothiazine can be compared with other phenothiazine derivatives such as:
Perphenazine: Known for its potent antipsychotic effects and used in the treatment of schizophrenia.
Prochlorperazine: Commonly used as an antiemetic and for the treatment of anxiety and psychotic disorders.
Chlorpromazine: One of the first antipsychotic drugs, widely used for its sedative and antipsychotic properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other phenothiazine derivatives .
Propiedades
Número CAS |
97921-94-3 |
|---|---|
Fórmula molecular |
C22H29N3S |
Peso molecular |
367.6 g/mol |
Nombre IUPAC |
10-[3-(4-propan-2-ylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S/c1-18(2)24-16-14-23(15-17-24)12-7-13-25-19-8-3-5-10-21(19)26-22-11-6-4-9-20(22)25/h3-6,8-11,18H,7,12-17H2,1-2H3 |
Clave InChI |
CWWKIAKUQABPFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



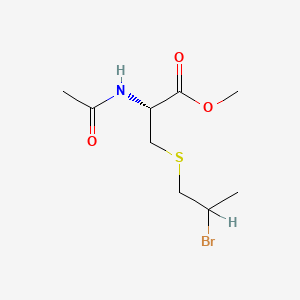
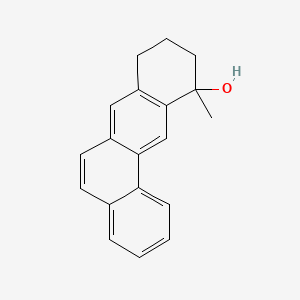
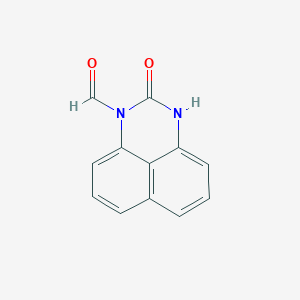
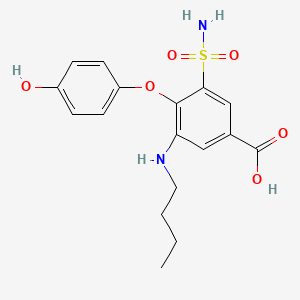
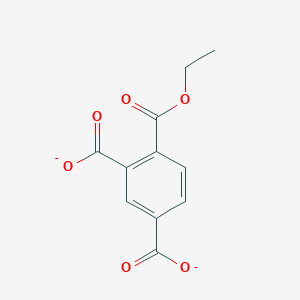
![N'-[(4-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B14336211.png)
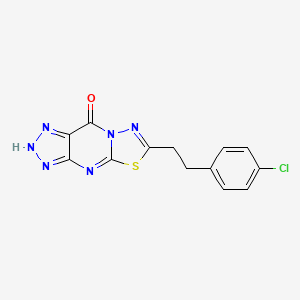
![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
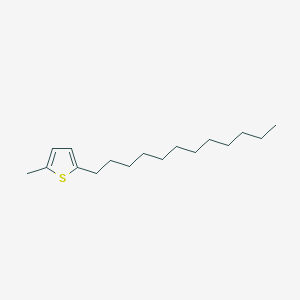
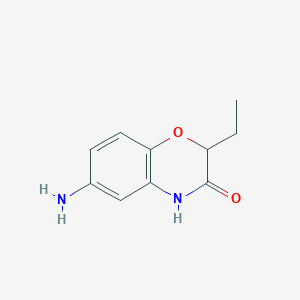
![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
